Diethyl (nitromethyl)phosphonate

Overview

Description

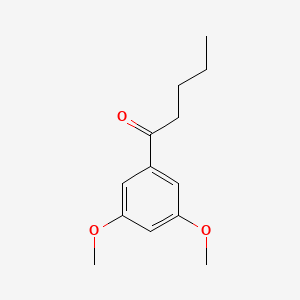

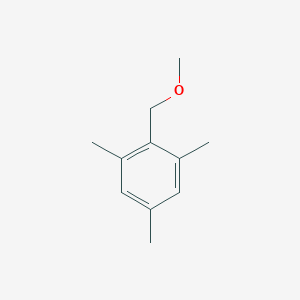

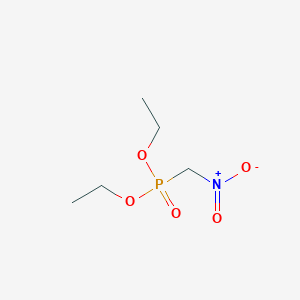

Diethyl (nitromethyl)phosphonate is an organophosphorus compound with the CAS Number: 53753-37-0 . It has a molecular weight of 197.13 and its molecular formula is C5H12NO5P .

Synthesis Analysis

The synthesis of phosphonates like this compound often involves the Michaelis–Arbuzov reaction . This reaction involves the action of trialkyl phosphite on an alkyl halide . Another method involves a metal-mediated coupling with dialkyl phosphite . For mixed phosphonates, a common method involves preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H12NO5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3 .Chemical Reactions Analysis

Phosphonates undergo significant reactions such as the phospha-Michael addition . This reaction involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . The reaction is characterized as an atom-efficient way to many diversely functionalized products starting from inexpensive, simple, and easily available starting materials .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Cyclopropanation of Phosphonates

Diethyl (1,2-dibromoethyl)phosphonate undergoes cyclopropanation with nitromethane, leading to the synthesis of β-nitrocyclopropylphosphonate. This compound is then converted to trans N-protected aminocyclopropylphosphonate, eventually yielding free β-aminocyclopropylphosphonic acid without ring-opening byproduct formation. This process is significant for the synthesis of specific phosphonic acid derivatives (Rabasso & Fadel, 2014).

Corrosion Inhibition

A study on α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These compounds act as mixed-type inhibitors, with significant inhibition efficiency, and are valuable for industrial applications like pickling processes (Gupta et al., 2017).

Synthesis of Phosphonate Derivatives

The synthesis and structural characterization of diethyl (phenylamino) methyl phosphonate derivatives demonstrated their effectiveness as corrosion inhibitors. The study incorporated techniques like UV–Vis, FT-IR, NMR spectroscopy, and Atomic Force Microscopy (AFM), highlighting the correlation between experimental and theoretical findings (Moumeni et al., 2020).

Photodegradation of Phosphonates

Research on the photodegradation of phosphonates, including diethyl phosphonates, in water explored their degradation under UV light. This study is crucial for understanding the environmental impact of these substances, especially their persistence and transformation products (Lesueur et al., 2005).

Mechanism of Action

Safety and Hazards

Diethyl (nitromethyl)phosphonate is classified under GHS07 for safety . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Recent research has focused on the development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds . Microwave-assisted synthesis has been explored as a means to accelerate the dealkylation of phosphonate alkyl esters . This method has significant advantages over traditional methods and could represent an important enhancement in the field .

Properties

IUPAC Name |

1-[ethoxy(nitromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZUEDDBUDQFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500653 | |

| Record name | Diethyl (nitromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53753-37-0 | |

| Record name | Diethyl (nitromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.